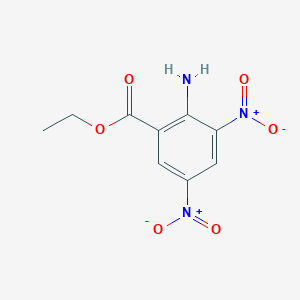![molecular formula C19H22ClN3O4S B2725920 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide CAS No. 1358165-58-8](/img/structure/B2725920.png)
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide is a chemical compound that has gained attention in scientific research for its potential applications. This compound, also known as ACY-1215, has been studied for its ability to inhibit histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. In
Mechanism of Action
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide works by inhibiting HDAC6, which is a member of the HDAC family of enzymes that play a role in gene expression regulation. HDAC6 is involved in the deacetylation of proteins such as alpha-tubulin, which is important for cell division and migration. By inhibiting HDAC6, 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide can disrupt the normal function of cancer cells, leading to their death.
Biochemical and physiological effects:
Studies have shown that 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In addition, 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease. 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide is its specificity for HDAC6, which allows for targeted inhibition of this enzyme without affecting other HDACs. This specificity may reduce the risk of side effects associated with non-specific HDAC inhibitors. However, one limitation of 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. In addition, further studies could investigate the potential of 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide in combination with other anti-cancer agents or in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis. Finally, research could explore the role of HDAC6 in other cellular processes, such as autophagy and protein degradation, to better understand the mechanism of action of 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide.
Conclusion:
In conclusion, 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide is a promising compound with potential applications in cancer treatment and neurodegenerative diseases. Its specificity for HDAC6 and ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells make it an attractive target for further research. While there are limitations to its use in lab experiments, future research could focus on optimizing its pharmacokinetic properties and investigating its potential in combination with other anti-cancer agents or in the treatment of other diseases.
Synthesis Methods
The synthesis of 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide involves a series of chemical reactions, starting with the reaction of 4-chloroaniline with 2-bromoacetophenone to form 4-chloro-N-(2-oxo-2-phenylethyl)aniline. This intermediate is then reacted with 2-pyridinecarboxylic acid to form 2-[5-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid. The final step involves the reaction of this intermediate with azepane-1-sulfonyl chloride to form 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide.
Scientific Research Applications
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide has been studied for its potential applications in cancer treatment, as well as in the treatment of neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. HDAC inhibitors like 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c20-15-5-7-16(8-6-15)21-18(24)14-22-13-17(9-10-19(22)25)28(26,27)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUYGZHIKRVHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

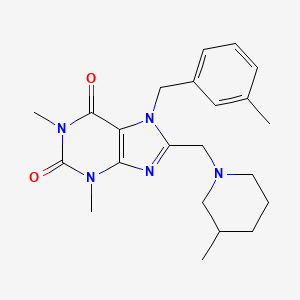
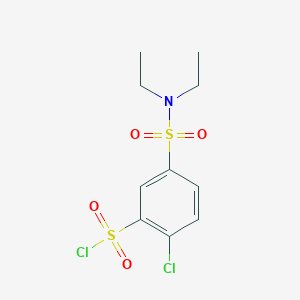

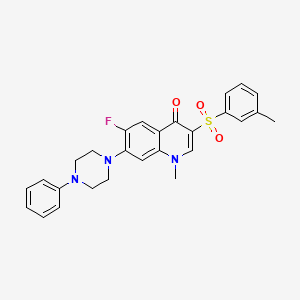
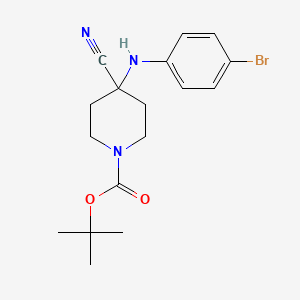
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/no-structure.png)
![2-[4-(Difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid](/img/structure/B2725849.png)
![3-[4-(Trifluoromethoxy)phenyl]butanamide](/img/structure/B2725850.png)
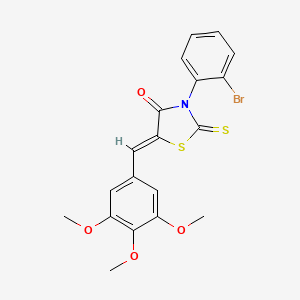
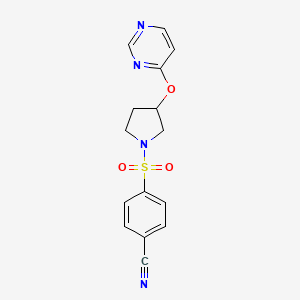
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-diphenylacetamide](/img/structure/B2725854.png)
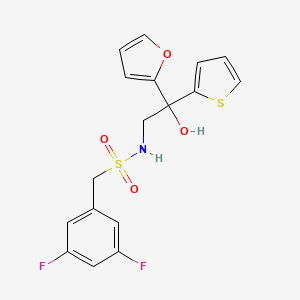
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide](/img/structure/B2725857.png)
